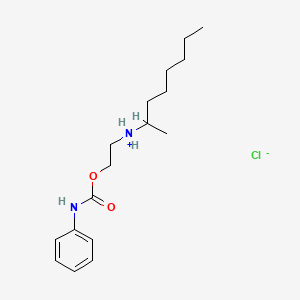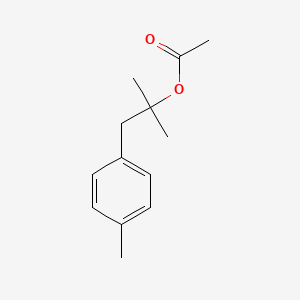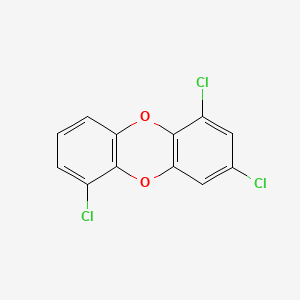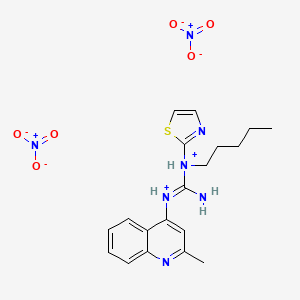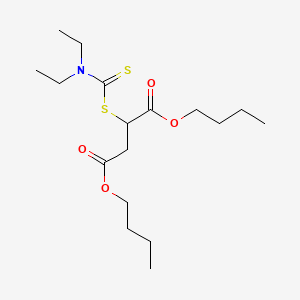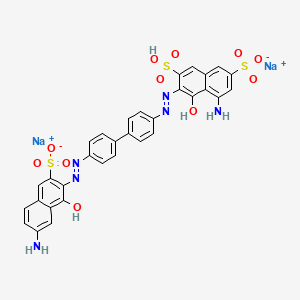
2,7-Naphthalenedisulfonic acid, 5-amino-3-((4'-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxy-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Naphthalenedisulfonic acid, 5-amino-3-((4’-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)-4-hydroxy-, disodium salt is a complex organic compound. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains multiple functional groups including sulfonic acid, amino, and hydroxyl groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-amino-3-((4’-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)-4-hydroxy-, disodium salt typically involves multiple steps. The process begins with the sulfonation of naphthalene to introduce sulfonic acid groups at the 2 and 7 positions. This is followed by the introduction of amino and hydroxyl groups through nitration and subsequent reduction reactions. The azo linkage is formed by diazotization of the amino group followed by coupling with another aromatic amine.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the introduction of functional groups and the formation of the azo linkage. The final product is purified through crystallization and filtration processes to obtain the disodium salt form.
化学反応の分析
Types of Reactions
2,7-Naphthalenedisulfonic acid, 5-amino-3-((4’-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)-4-hydroxy-, disodium salt undergoes various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The sulfonic acid groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonic acid groups under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
2,7-Naphthalenedisulfonic acid, 5-amino-3-((4’-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)-4-hydroxy-, disodium salt is used in a wide range of scientific research applications:
Chemistry: As a reagent in organic synthesis and as a dye intermediate.
Biology: In biochemical assays and as a staining agent for microscopy.
Medicine: As a component in diagnostic tests and as a potential therapeutic agent.
Industry: In the production of dyes, pigments, and other specialty chemicals.
作用機序
The compound exerts its effects through various mechanisms depending on the application. In biological systems, it can interact with proteins and nucleic acids through hydrogen bonding and electrostatic interactions. The azo linkage can undergo reduction to release aromatic amines, which can further interact with biological targets. The sulfonic acid groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications.
類似化合物との比較
Similar Compounds
1,5-Naphthalenedisulfonic acid: Another isomer with similar functional groups but different positional arrangement.
Armstrong’s acid (naphthalene-1,5-disulfonic acid): A fluorescent compound used in similar applications.
Uniqueness
2,7-Naphthalenedisulfonic acid, 5-amino-3-((4’-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)-4-hydroxy-, disodium salt is unique due to its specific arrangement of functional groups and the presence of the azo linkage. This gives it distinct chemical properties and makes it suitable for specialized applications in various fields.
特性
CAS番号 |
68214-82-4 |
|---|---|
分子式 |
C32H22N6Na2O11S3 |
分子量 |
808.7 g/mol |
IUPAC名 |
disodium;4-amino-6-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H24N6O11S3.2Na/c33-20-6-1-18-12-26(51(44,45)46)29(31(39)24(18)14-20)37-35-21-7-2-16(3-8-21)17-4-9-22(10-5-17)36-38-30-27(52(47,48)49)13-19-11-23(50(41,42)43)15-25(34)28(19)32(30)40;;/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChIキー |
KMGRDXNWDOWNGW-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)[O-])N)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


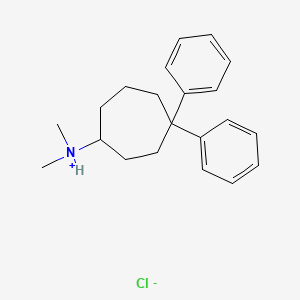
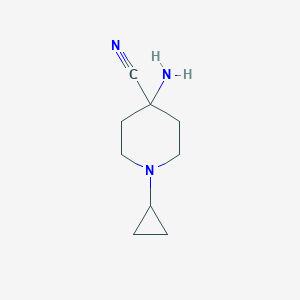
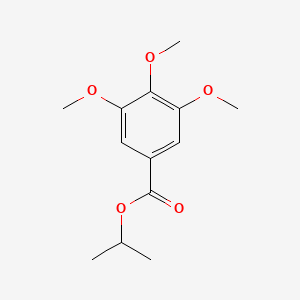
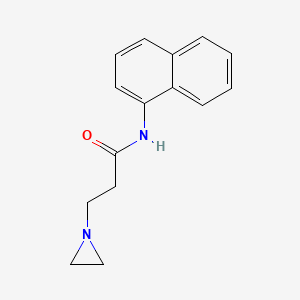
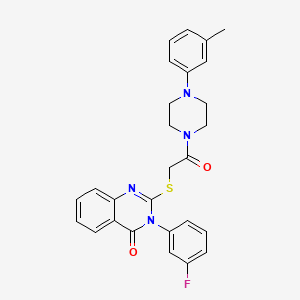
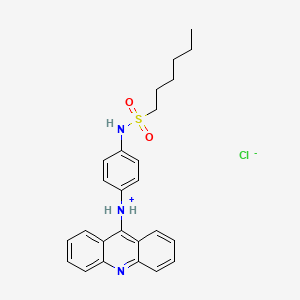
![2,3,6,7,8,9-Hexahydrobenzo[g][1,4]benzodioxine-6-carboxylic acid](/img/structure/B13773338.png)
